Cholesterol-PEG 600

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C68H110O8 |

|---|---|

分子量 |

1055.6 g/mol |

IUPAC 名称 |

6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate |

InChI |

InChI=1S/C68H110O8/c1-45(2)17-15-19-47(5)55-29-31-57-53-27-25-49-43-51(33-37-65(49,7)59(53)35-39-67(55,57)9)75-63(71)23-13-11-21-61(69)73-41-42-74-62(70)22-12-14-24-64(72)76-52-34-38-66(8)50(44-52)26-28-54-58-32-30-56(48(6)20-16-18-46(3)4)68(58,10)40-36-60(54)66/h25-26,45-48,51-60H,11-24,27-44H2,1-10H3 |

InChI 键 |

FRJKPSUWOMDJAH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)OCCOC(=O)CCCCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |

产品来源 |

United States |

Foundational & Exploratory

Cholesterol-PEG 600: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Cholesterol-PEG 600.

Introduction

Cholesterol-Polyethylene Glycol 600 (this compound) is a versatile amphiphilic polymer conjugate that has garnered significant attention in the field of drug delivery. It consists of a hydrophobic cholesterol anchor covalently linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 600 g/mol . This unique structure allows for its incorporation into lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs), where it plays a crucial role in enhancing their stability, biocompatibility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in nanoparticle formulation, and its impact on cellular signaling pathways.

Physicochemical Properties of this compound

This compound is a solid, light-yellow substance with good solubility in water.[1][2] Its properties are summarized in the table below.

| Property | Value |

| Synonyms | Cholesterol, water soluble from sheep; Cholesteryl-polyethylene glycol 600 sebacate; Polyethylene glycol 600 mono(cholesteryl) ether sebacate; Polyoxyethyl-cholesteryl sebacate[1][2] |

| CAS Number | 69068-97-9[1] |

| Appearance | Solid to semisolid, light yellow[1][2] |

| Solubility | 60 mg/mL in H₂O[1][2] |

| Approximate Molecular Weight | ~1188 g/mol (based on cholesterol, sebacic acid linker, and PEG 600)[2] |

| Purity | ≥95.0%[3] |

| Storage Conditions | -20°C, shipped in dry ice[1][2] |

Core Function in Drug Delivery

The primary function of this compound in drug delivery systems is to form a protective hydrophilic layer on the surface of nanoparticles. This "stealth" coating reduces opsonization—the process by which the immune system marks particles for clearance—thereby prolonging the circulation time of the nanocarrier in the bloodstream.[4] This extended circulation allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. Furthermore, the cholesterol component acts as a stabilizing agent within the lipid bilayer of liposomes and LNPs, enhancing their structural integrity and reducing drug leakage.[5]

Experimental Protocols

Formulation of this compound Containing Liposomes via Thin-Film Hydration Method

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Lipid Film Preparation: The lipids (e.g., DSPC, cholesterol, and this compound) are dissolved in an organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:this compound).

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the primary lipid.

-

Size Reduction: The resulting multilamellar vesicles are subjected to size reduction to form small unilamellar vesicles. This can be achieved by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.

Characterization of Nanoparticles

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[5]

-

Zeta Potential: Measured to assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

-

Encapsulation Efficiency: The amount of drug successfully loaded into the nanoparticles is quantified, typically using spectrophotometry or chromatography after separating the free drug from the nanoparticles.

Visualizations

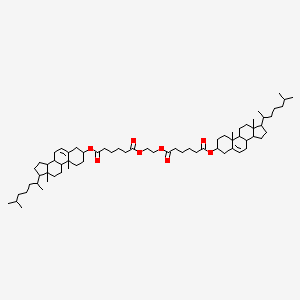

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Nanoparticle Formulation and Characterization

Caption: Experimental workflow for nanoparticle formulation and characterization.

Signaling Pathway Modulation by Drug-Loaded Nanoparticles

The delivery of chemotherapeutic agents like doxorubicin (B1662922) via this compound-containing nanoparticles can overcome multidrug resistance in cancer cells. One mechanism involves the inhibition of P-glycoprotein (P-gp), an efflux pump that removes drugs from the cell, and the depletion of cellular ATP, which is required for P-gp function. This leads to increased intracellular drug accumulation and subsequent induction of apoptosis.[6][7]

Caption: Signaling pathway for overcoming multidrug resistance.

Conclusion

This compound is a critical component in the design of advanced drug delivery systems. Its ability to confer "stealth" properties and enhance the stability of lipid-based nanoparticles makes it an invaluable tool for improving the therapeutic efficacy and safety of a wide range of drugs. The detailed understanding of its physicochemical properties and its role in nanoparticle formulation, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full potential of nanomedicine. The continued exploration of this compound and similar materials will undoubtedly pave the way for the development of more effective and targeted therapies for various diseases.

References

- 1. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of long-circulating immunoliposomes using PEG-cholesterol conjugates: effect of the spacer arm between PEG and cholesterol on liposomal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxorubicin and paclitaxel-loaded lipid-based nanoparticles overcome multidrug resistance by inhibiting P-glycoprotein and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cholesterol-PEG 600: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600), an amphiphilic polymer conjugate widely utilized in drug delivery and nanotechnology. This document details its chemical structure, physicochemical properties, and key experimental methodologies for its synthesis and characterization, empowering researchers to effectively harness its potential in their work.

Core Concepts: Unveiling the Molecular Architecture

This compound is a biocompatible amphiphile consisting of a hydrophobic cholesterol anchor covalently linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 600 g/mol . This unique structure allows for self-assembly in aqueous environments, forming micelles or facilitating the stabilization of lipid-based nanostructures such as liposomes and lipid nanoparticles (LNPs).[1] The PEGylated surface of these nanostructures provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1]

The linkage between the cholesterol and PEG moieties can vary, with common approaches including ester, ether, or carbamate (B1207046) bonds.[2] Some commercial formulations may also incorporate a linker molecule, such as sebacic acid, to space the cholesterol anchor from the PEG chain. This guide will focus on the more prevalently documented direct conjugation methods.

Caption: Generalized chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of this compound are critical to its function in drug delivery systems. These properties can be influenced by the specific linkage chemistry and the polydispersity of the PEG chain.

| Property | Value | Comments |

| Molecular Weight (Approx.) | ~987 g/mol (for direct conjugate) | Calculated as Cholesterol (386.65 g/mol ) + PEG 600 (~600 g/mol ). The exact weight is an average due to the polydispersity of PEG. Some commercial products with linkers have higher molecular weights. |

| Physical Form | Semisolid to solid | The material is typically waxy or solid at room temperature.[2] |

| Color | Light yellow | As observed in various commercial products.[2] |

| Solubility | Water: ~60 mg/mL | Soluble in water and other polar solvents like chloroform (B151607) and DMSO.[2] |

| Critical Micelle Conc. (CMC) | Varies (typically in the µM range) | The CMC is dependent on the exact structure and the method of measurement. For similar PEGylated lipids, CMCs are in the low micromolar range. |

| Polydispersity Index (PDI) | Typically low | Synthesis methods aim for a low PDI to ensure batch-to-batch consistency. Values are ideally close to 1.0. |

Experimental Protocols: Synthesis and Characterization

This section provides detailed methodologies for the synthesis and characterization of this compound, based on established literature procedures.

Synthesis of this compound via Esterification

This protocol describes a common method for synthesizing this compound using an ester linkage.

Materials:

-

Cholesterol

-

Succinic anhydride (B1165640)

-

Polyethylene glycol 600 (PEG 600)

-

4-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Pyridine (B92270), anhydrous

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Synthesis of Cholesteryl Hemisuccinate:

-

Dissolve cholesterol and succinic anhydride in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield cholesteryl hemisuccinate.

-

-

Esterification of Cholesteryl Hemisuccinate with PEG 600:

-

Dissolve cholesteryl hemisuccinate, PEG 600, and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere.

-

Add EDCI to the solution and stir at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to obtain this compound.

-

Purification:

The crude product can be purified by flash chromatography on a silica (B1680970) gel column. The choice of eluent will depend on the polarity of the final product, but a gradient of methanol (B129727) in dichloromethane is often effective.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Methods

Purpose: To confirm the covalent conjugation of cholesterol and PEG 600 and to verify the chemical structure.

Protocol:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analysis of ¹H NMR Spectrum:

-

Identify the characteristic peaks of the cholesterol moiety, typically in the region of 0.6-2.5 ppm (aliphatic protons) and around 5.3 ppm (olefinic proton).

-

Identify the strong, characteristic peak of the PEG methylene (B1212753) protons (-OCH₂CH₂-) around 3.6 ppm.

-

The presence of both sets of peaks in the spectrum of the purified product confirms the successful conjugation. The integration ratio of the cholesterol protons to the PEG protons can be used to estimate the degree of substitution.

-

Purpose: To determine the hydrodynamic diameter and polydispersity index (PDI) of this compound micelles in an aqueous solution.

Protocol:

-

Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its expected critical micelle concentration (CMC).

-

Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

Place the filtered solution into a clean DLS cuvette.

-

Perform the DLS measurement at a controlled temperature (e.g., 25 °C).

-

Analyze the autocorrelation function to obtain the size distribution, average hydrodynamic diameter (Z-average), and the PDI. A low PDI value (e.g., < 0.3) indicates a monodisperse population of micelles.

Purpose: To determine the concentration at which this compound self-assembles into micelles.

Protocol:

-

Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions with varying concentrations of this compound.

-

Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~1 µM).

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).

-

Analysis:

-

Pyrene's emission spectrum is sensitive to the polarity of its microenvironment. In the hydrophobic core of the micelles, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) changes.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of this plot, where a sharp change in the I₁/I₃ ratio is observed.

-

Caption: Workflow for the characterization of this compound.

Applications in Drug Development

The primary application of this compound is in the formulation of drug delivery systems. Its amphiphilic nature is leveraged to:

-

Enhance the solubility of hydrophobic drugs by encapsulating them within the core of micelles or the lipid bilayer of liposomes.

-

Improve the stability of drug formulations in biological fluids.

-

Prolong the circulation time of nanocarriers, leading to enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

-

Serve as an anchor for attaching targeting ligands to the surface of nanocarriers for active targeting.

The versatility and biocompatibility of this compound make it a valuable tool for researchers and scientists in the development of next-generation nanomedicines.

References

- 1. α, ω-Cholesterol-Functionalized Low Molecular Weight Polyethylene Glycol as a Novel Modifier of Cationic Liposomes for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cholesterol-PEG 600 in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug delivery is continuously evolving, with a primary focus on enhancing therapeutic efficacy while minimizing off-target effects. A key strategy in achieving this is the development of sophisticated nanocarrier systems. Among the various components utilized in these systems, Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600) has emerged as a critical excipient. This technical guide provides an in-depth exploration of the multifaceted role of this compound in drug delivery, offering a comprehensive resource for researchers and professionals in the field.

This compound is an amphiphilic molecule composed of a hydrophobic cholesterol anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 600 Da. This unique structure allows it to be seamlessly integrated into lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs), where it imparts a range of desirable physicochemical and biological properties.[1][2] Its primary functions include enhancing the stability of the formulation, prolonging systemic circulation time, and improving the overall biocompatibility of the delivery system.[1]

This guide will delve into the synthesis and characterization of this compound, its impact on the physicochemical properties of drug delivery systems, and its influence on in vitro and in vivo performance. We will present quantitative data from various studies in structured tables for easy comparison, provide detailed experimental protocols for key methodologies, and utilize diagrams to illustrate complex pathways and workflows.

Core Functions and Advantages of this compound

The incorporation of this compound into drug delivery systems offers several distinct advantages:

-

Prolonged Circulation (Stealth Effect): The hydrophilic PEG 600 chain forms a hydrated layer on the surface of the nanocarrier. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[3] This leads to a significantly extended circulation half-life, allowing for greater accumulation at the target site through passive (Enhanced Permeability and Retention effect in tumors) or active targeting.[4][5]

-

Enhanced Stability: The cholesterol moiety acts as a "fluidity buffer" within the lipid bilayer of liposomes and LNPs. It intercalates between phospholipid molecules, modulating the fluidity of the membrane and reducing the permeability of the bilayer to encapsulated drugs. This leads to improved formulation stability and reduced premature drug leakage.[6][7]

-

Improved Biocompatibility: Both cholesterol and PEG are well-established biocompatible materials. Cholesterol is an endogenous component of cell membranes, and PEG is widely used in FDA-approved pharmaceutical formulations.[4] Their combination in this compound results in drug carriers with a favorable safety profile.

-

Versatility in Formulation: this compound can be incorporated into a variety of nanocarrier systems, including liposomes, nanoparticles, and micelles, for the delivery of a wide range of therapeutic agents, from small molecules to large biologics like mRNA.[2]

Physicochemical Characterization of this compound Modified Nanocarriers

The inclusion of this compound can influence several key physicochemical parameters of drug delivery systems. The following tables summarize representative quantitative data from studies on liposomes and nanoparticles containing PEGylated cholesterol derivatives.

Table 1: Influence of PEGylated Cholesterol on Nanoparticle Size and Zeta Potential

| Formulation | Molar Ratio of Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| CLS NPs | PBCA:Cholesterol | 175.6 ± 4.1 | 0.264 ± 0.017 | -28.5 ± 1.43 | [4] |

| CLS-PEG NPs | PBCA:Cholesterol:PEG | 185.4 ± 4.1 | 0.133 ± 0.009 | -0.66 ± 0.10 | [4] |

| Griseofulvin Liposomes (F1) | Griseofulvin:Lipoid S 100:Cholesterol (1:2:0.4) | 813 ± 11 | 0.43 ± 0.02 | -35.2 ± 1.5 | [8] |

| Griseofulvin Liposomes (F2) | Griseofulvin:Lipoid S 100:Cholesterol (1:2:0.4) with 5% DSPE-PEG 2000 | 142 ± 5 | 0.25 ± 0.01 | -28.7 ± 1.1 | [8] |

Table 2: Impact of PEGylated Cholesterol on Encapsulation Efficiency and Drug Release

| Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Conditions | Cumulative Release (%) after 12h | Reference |

| CLS-PEG NPs | Coumarin-6 | 85.3 ± 3.7 | 0.085 ± 0.004 | PBS (pH 7.4), 37°C | ~40 | [9] |

| Griseofulvin Liposomes (F1) | Griseofulvin | 32.4 ± 1.2 | - | PBS (pH 7.4), 37°C | ~85 | [8] |

| Griseofulvin Liposomes (F2) | Griseofulvin | 98.1 ± 0.5 | - | PBS (pH 7.4), 37°C | ~60 | [8] |

| Curcumin-loaded Micelles (C-CVM) | Curcumin | 97.2 - 98.6 | - | PBS (pH 7.4), 37°C | Not Reported | [10] |

Table 3: In Vivo Pharmacokinetic Parameters of PEGylated Nanocarriers

| Formulation | Animal Model | Half-life (t½) | Area Under the Curve (AUC) | Mean Residence Time (MRT) | Reference |

| C6 Solution | Rats | Not Reported | 2.85 ± 0.42 µg/Lh | Not Reported | [4] |

| C6-loaded CLS-PEG NPs | Rats | ~4 h (estimated) | 12.34 ± 1.85 µg/Lh | Not Reported | [4] |

| PEG-AuNPs | Rats | Long circulation | - | - | [11] |

| DSPC/CH/DSPE-PEG2000 LUVs | Mice | > 24 h | Not Reported | Not Reported | [1] |

Note: Data presented are from various studies and may not directly involve this compound but are representative of the effects of PEGylated cholesterol derivatives in similar systems.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing Cholesterol-PEG conjugates is through an esterification reaction between cholesterol and a carboxylated PEG derivative.[12][13]

Materials:

-

Cholesterol

-

Poly(ethylene glycol) dicarboxylic acid (HOOC-PEG600-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve cholesterol (1 equivalent) and HOOC-PEG600-COOH (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

-

In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

-

Slowly add the DCC solution to the cholesterol and PEG solution at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm its structure and purity.

Preparation of this compound Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[7]

Materials:

-

Phospholipid (e.g., DSPC, DPPC, or Soy PC)

-

Cholesterol

-

This compound

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve the phospholipid, cholesterol, and this compound in the desired molar ratio in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved in the organic solvent at this stage.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipid) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Agitate the flask by gentle rotation (without vortexing) until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

-

To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

-

Characterize the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

Visualizing Key Processes and Relationships

Structure of a this compound Modified Liposome (B1194612)

The following diagram illustrates the basic structure of a liposome incorporating this compound.

References

- 1. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new strategy to synthesize Chol-PEG “on demand” - Nanbiosis [nanbiosis.es]

- 3. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Cholesterol–PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dense and Dynamic Polyethylene Glycol Shells Cloak Nanoparticles from Uptake by Liver Endothelial Cells for Long Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

The Role of Cholesterol-PEG 600 in mRNA Vaccine Formulations: A Technical Guide

The advent of mRNA vaccines represents a paradigm shift in vaccinology, with lipid nanoparticles (LNPs) being the cornerstone of their clinical success. These intricate delivery systems are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. This technical guide delves into the critical role of a specific PEGylated lipid, Cholesterol-PEG 600, in the formulation of mRNA vaccines, exploring its functional principles, quantitative impact, and the experimental methodologies used for characterization.

Core Principles of PEGylated Lipids in LNP Formulations

PEGylated lipids, such as this compound, are integral to the stability and in vivo efficacy of mRNA-LNP vaccines. Their primary function is to form a hydrophilic corona on the surface of the nanoparticle. This steric barrier prevents the aggregation of nanoparticles during formulation and storage, ensuring a homogenous and stable product. Furthermore, this hydrophilic shield sterically hinders the adsorption of plasma proteins (opsonization) upon injection, which in turn reduces recognition and clearance by the mononuclear phagocyte system (MPS). This "stealth" property prolongs the circulation time of the LNPs, increasing the likelihood of them reaching target cells.

The "PEG dilemma" refers to the conflicting roles of the PEG-lipid. While essential for stability and circulation, the PEG corona can also hinder cellular uptake and endosomal escape of the LNP, potentially reducing transfection efficiency. The choice of the anchor (in this case, cholesterol) and the length of the PEG chain (600 Da) are critical parameters that are optimized to balance these opposing effects. Cholesterol as an anchor is considered to have a relatively transient association with the LNP surface compared to lipid anchors with two long acyl chains, potentially facilitating faster shedding of the PEG-lipid at the target site to "unmask" the nanoparticle for cellular uptake.

Quantitative Impact of this compound

The molar ratio of this compound in the LNP formulation is a critical quality attribute that significantly influences the vaccine's biophysical properties and biological activity. It is typically included in small molar percentages, often ranging from 0.5% to 2%.

| Parameter | Effect of this compound | Typical Values |

| Particle Size | Controls particle size during formation and prevents aggregation. | 80 - 120 nm |

| Polydispersity Index (PDI) | Ensures a narrow, monodisperse size distribution. | < 0.2 |

| Zeta Potential | Shields the positive charge of the ionizable lipid, leading to a near-neutral surface charge at physiological pH. | -10 mV to +10 mV |

| Encapsulation Efficiency | Minor influence, but contributes to the overall stability of the encapsulated mRNA. | > 90% |

| Circulation Half-life | Increases systemic circulation time by reducing opsonization and MPS uptake. | Varies significantly with formulation |

Experimental Protocols

The development of mRNA-LNP formulations involves several key experimental procedures for their synthesis and characterization.

3.1. LNP Formulation via Microfluidic Mixing

A widely used method for producing uniform LNPs is through rapid mixing in a microfluidic device.

-

Lipid Stock Preparation: The four lipid components (e.g., ionizable lipid, DSPC, cholesterol, and this compound) are dissolved in ethanol (B145695) at a specific molar ratio.

-

mRNA Stock Preparation: The mRNA is diluted in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA backbone.

-

Microfluidic Mixing: The lipid-ethanol stream and the mRNA-aqueous stream are driven through a microfluidic mixing device (e.g., a staggered herringbone mixer) at a controlled flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core into LNPs.

-

Downstream Processing: The resulting LNP suspension is dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs. The product is then sterile-filtered and concentrated.

3.2. Particle Size and Zeta Potential Measurement

-

Dynamic Light Scattering (DLS): This technique is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs. The sample is diluted in a suitable buffer (e.g., PBS) and placed in a cuvette. The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the particles and correlates this to particle size.

-

Electrophoretic Light Scattering (ELS): This method determines the zeta potential, a measure of the surface charge. An electric field is applied to the LNP suspension, causing the particles to move. The velocity of this movement (electrophoretic mobility) is measured by laser Doppler velocimetry and is used to calculate the zeta potential.

3.3. mRNA Encapsulation Efficiency

-

RiboGreen Assay: The RiboGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100).

-

The fluorescence of the intact LNP sample is measured (F_initial), representing unencapsulated mRNA.

-

A surfactant is added to the sample to lyse the LNPs, releasing all the encapsulated mRNA.

-

The fluorescence is measured again (F_total), representing the total amount of mRNA.

-

Encapsulation Efficiency (%) is calculated as: ((F_total - F_initial) / F_total) * 100.

-

Visualizing Key Processes

4.1. LNP Formulation Workflow

The following diagram illustrates a typical experimental workflow for the formulation and characterization of mRNA LNPs containing this compound.

4.2. LNP Cellular Uptake and Endosomal Escape

This diagram outlines the proposed mechanism of LNP cellular entry and subsequent mRNA release into the cytoplasm.

4.3. Logical Relationships in PEG-Lipid Design

The selection of a PEG-lipid involves balancing key formulation properties. This diagram shows the logical trade-offs associated with PEG-lipid characteristics.

Biophysical Properties of Cholesterol-PEG 600: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600) is an amphiphilic polymer conjugate that has garnered significant attention in the field of drug delivery and nanomedicine. It consists of a hydrophobic cholesterol anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 600 Da. This unique structure allows this compound to self-assemble in aqueous environments, forming micelles or incorporating into lipid-based nanoparticles such as liposomes. The PEGylation of cholesterol offers several advantages, including increased stability, prolonged circulation times (the "stealth effect"), and improved biocompatibility of drug delivery systems.[1][2][3][4] This technical guide provides a comprehensive overview of the core biophysical properties of this compound, detailed experimental protocols for its characterization, and insights into its application in drug delivery.

Data Presentation

The following tables summarize key quantitative data for this compound and related conjugates. It is important to note that specific values can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the formulation.

| Property | Value/Range | Method of Determination | Reference(s) |

| Molecular Weight | Cholesterol: ~386.65 g/mol PEG: ~600 g/mol Total: ~987 g/mol | Calculation | |

| Solubility | Soluble in water (up to 60 mg/mL) and organic solvents like chloroform (B151607) and DMSO. | Experimental Observation | |

| Appearance | White to light yellow solid or semi-solid. | Visual Inspection |

Table 1: General Properties of this compound

| Parameter | Estimated Value/Range | Notes | Reference(s) |

| Critical Micelle Concentration (CMC) | 0.4 - 12.7 x 10⁻⁶ mM | This range is for Cholesterol-PEG conjugates with PEG molecular weights from 400 to 10,000 Da. The CMC for this compound is expected to be within this range. | [5] |

| Hydrodynamic Diameter (of micelles) | 8 - 15 nm | This is a typical size range for micelles formed from Cholesterol-PEG conjugates. The exact size can be influenced by concentration and PEG chain length. | [5] |

| Zeta Potential | Near-neutral to slightly negative | In physiological buffers (e.g., PBS pH 7.4), the zeta potential is generally close to neutral. The PEG chains provide a steric barrier that shields the surface charge. | [6][7] |

Table 2: Micellar Properties of Cholesterol-PEG Conjugates

| Parameter | Typical Range | Factors Influencing the Value | Reference(s) |

| Encapsulation Efficiency (EE%) | Highly variable (can exceed 90%) | Dependent on the drug's properties (hydrophobicity), the formulation (e.g., presence of other lipids), and the loading method. Cholesterol inclusion generally increases EE for hydrophobic drugs. | [8][9][10][11] |

| Drug Loading Capacity (LC%) | Variable | Dependent on the drug and the overall formulation. | [8] |

| In Vitro Drug Release | Biphasic: initial burst release followed by sustained release. | Release kinetics are influenced by the drug, the integrity of the nanoparticle, and the surrounding environment (pH, enzymes). | [12][13][14][15] |

Table 3: Drug Delivery Characteristics of Formulations Containing Cholesterol-PEG

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization of this compound and its formulations.

Synthesis and Purification of this compound

A common method for synthesizing Cholesterol-PEG conjugates involves the esterification of cholesterol with a PEG derivative.[16][17]

DOT Script:

References

- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 69068-97-9 | FC171939 | Biosynth [biosynth.com]

- 3. Cholesterol - PEG 600 - 25mg | Orgasynth [orgasynth.com]

- 4. calibrechem.com [calibrechem.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobicity of Cholesterol-PEG 600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobicity of Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600), a critical excipient in modern drug delivery systems. Understanding the amphiphilic nature of this molecule is paramount for the rational design and optimization of lipid-based drug formulations, including lipid nanoparticles (LNPs) for nucleic acid delivery and liposomes for targeted drug release.

Core Concepts: An Amphiphile of Contradictions

This compound is a conjugate molecule that marries the starkly contrasting properties of its two components: the intensely hydrophobic cholesterol anchor and the hydrophilic, flexible polyethylene (B3416737) glycol (PEG) chain. Cholesterol, an essential component of animal cell membranes, is characterized by its rigid, planar steroid ring system and a short hydrocarbon tail, rendering it virtually insoluble in water.[][2] Conversely, the PEG 600 moiety is a water-soluble polymer that imparts a hydrophilic shield.[]

This dual character is the cornerstone of this compound's utility. In aqueous environments, these molecules self-assemble to minimize the unfavorable interactions between the hydrophobic cholesterol and water. This self-assembly can result in the formation of micelles, where the cholesterol cores are shielded from the aqueous phase by a corona of hydrophilic PEG chains.[] This behavior is fundamental to its role in drug delivery, where it can be incorporated into lipid bilayers to enhance stability and circulation times of drug carriers.[3][4] The PEGylation of cholesterol provides a protective layer that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES).[]

Physicochemical Properties of this compound

A quantitative understanding of the hydrophobicity of this compound is crucial for predicting its behavior in formulations. The following table summarizes key physicochemical properties.

| Property | Value | Significance in Formulation |

| Molecular Weight | ~987 g/mol (Approximate) | Influences diffusion and incorporation into lipid bilayers. |

| Solubility | Soluble in water (up to 60 mg/mL), chloroform, and DMSO.[2] | Facilitates handling and formulation in aqueous and organic solvents. |

| Critical Micelle Concentration (CMC) | To be determined by the experimental protocols below. | The concentration at which micelle formation begins, impacting drug loading and stability. |

| Partition Coefficient (LogP) | To be determined by the experimental protocols below. | A measure of lipophilicity, predicting its distribution between aqueous and lipid phases. |

| Appearance | White to light yellow solid or semi-solid.[2] | A basic quality control parameter. |

Experimental Protocols for Characterizing Hydrophobicity

Detailed methodologies for determining the critical quantitative parameters of this compound's hydrophobicity are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules, representing the concentration at which they begin to self-assemble into micelles in an aqueous solution. Several methods can be employed for its determination.

This method leverages the sensitivity of the fluorescent probe pyrene (B120774) to the polarity of its microenvironment.

Principle: Pyrene exhibits a characteristic fluorescence emission spectrum. In polar environments (like water), the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. In non-polar environments (like the core of a micelle), this ratio decreases significantly. By monitoring this change as a function of this compound concentration, the CMC can be determined.[5]

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform) and then evaporate the solvent to form a thin film. Hydrate the film with deionized water or buffer to create a concentrated aqueous stock solution.

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar range. Ensure the organic solvent is completely evaporated.

-

-

Fluorescence Measurement:

-

Excite the samples at a wavelength of approximately 334 nm.

-

Record the emission spectra from 350 nm to 450 nm.

-

Determine the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed.

-

Principle: Amphiphilic molecules tend to accumulate at the air-water interface, reducing the surface tension of the solution. Once micelles are formed, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus.

Protocol:

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

-

Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is identified as the concentration at which the surface tension value becomes constant.

-

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the differential solubility of a compound in two immiscible phases, typically octanol (B41247) and water. It is a key indicator of lipophilicity.

Principle: The compound of interest is partitioned between octanol and water. The concentration of the compound in each phase is then measured, and the ratio is used to calculate LogP.[6][7][8]

Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the pre-saturated water/octanol mixture in a separatory funnel or a vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

-

Allow the phases to separate completely (centrifugation can be used to expedite this process).

-

-

Quantification:

-

Carefully sample an aliquot from both the aqueous and the octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method (e.g., reverse-phase) with a suitable detector (e.g., UV or evaporative light scattering detector) to quantify the analyte in each phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use quantitative NMR (qNMR) by adding a known amount of an internal standard to each phase and integrating the characteristic peaks of this compound against the standard.

-

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.[9]

-

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and conceptual pathways involving this compound.

References

- 2. nanocs.net [nanocs.net]

- 3. Cholesterol - PEG 600 - 25mg | NanoAxis LLC [nanoaxisllc.com]

- 4. This compound | 69068-97-9 | FC171939 | Biosynth [biosynth.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. connectsci.au [connectsci.au]

- 7. agilent.com [agilent.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. acdlabs.com [acdlabs.com]

Cholesterol-PEG 600 CAS number and molecular weight

This technical guide provides comprehensive information on Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600) for researchers, scientists, and drug development professionals. It covers the physicochemical properties, applications, and relevant experimental methodologies associated with this versatile molecule.

Physicochemical Properties

This compound is a widely used amphiphilic polymer in biomedical research, particularly in the formulation of drug delivery systems. Its unique structure, combining a hydrophobic cholesterol anchor with a hydrophilic polyethylene (B3416737) glycol chain, allows for the formation of stable nanostructures in aqueous environments.

Structural and Quantitative Data

The key quantitative data for this compound are summarized in the table below. It is important to note that the molecular weight of PEGylated compounds can be variable due to the polydispersity of the polyethylene glycol chain.

| Property | Value | Source(s) |

| CAS Number | 69068-97-9 (most common); 27321-96-6 (for related structures) | |

| Approximate Molecular Weight | ~1003.39 g/mol (average) to ~1188 g/mol (calculated) | |

| PEG Chain Molecular Weight | ~600 g/mol | |

| Cholesterol Molecular Weight | 386.65 g/mol | |

| Solubility in Water | 60 mg/mL | |

| Appearance | Light yellow solid to semi-solid | |

| Storage Temperature | -20°C |

Applications in Research and Drug Development

This compound is a critical component in various drug delivery platforms, primarily due to its ability to improve the stability and pharmacokinetic profile of nanoparticles.

Lipid Nanoparticle (LNP) Formulation

This compound is frequently incorporated into the lipid shell of LNPs, which are used to encapsulate and deliver therapeutic payloads such as mRNA. The PEGylated cholesterol helps to:

-

Enhance Stability: The hydrophilic PEG chains form a protective layer that prevents the aggregation of nanoparticles.[1]

-

Prolong Circulation Time: The "stealth" properties conferred by the PEG layer reduce clearance by the reticuloendothelial system, leading to a longer half-life in vivo.[1]

-

Improve Bioavailability: By protecting the encapsulated drug from degradation and facilitating cellular uptake, this compound can enhance the overall therapeutic efficacy.

Induction of Apoptosis in Vascular Smooth Muscle Cells

This compound has been utilized in studies to investigate the mechanisms of atherosclerosis. Its water-soluble nature allows for the controlled delivery of cholesterol to vascular smooth muscle cells (VSMCs) in culture, which can induce apoptosis (programmed cell death). This is a valuable tool for studying the pathological processes that contribute to the formation of atherosclerotic plaques.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Formulation of Lipid Nanoparticles by Nanoprecipitation

This protocol describes the synthesis of LNPs using the nanoprecipitation method, a common technique for formulating drug-loaded nanoparticles.

Materials:

-

Ionizable lipid (e.g., as per specific research requirements)

-

Cholesterol

-

This compound

-

Helper lipid (e.g., DOPE or DSPC)

-

Anhydrous ethanol (B145695)

-

Acetate (B1210297) buffer (200 mM, pH 5.4)

-

Payload (e.g., mRNA)

-

Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve the ionizable lipid, cholesterol, this compound, and helper lipid in anhydrous ethanol to achieve the desired final concentrations and molar ratios. A typical molar ratio might be 50:38.5:1.5:10 (ionizable lipid:cholesterol:this compound:helper lipid).[2]

-

-

Preparation of Aqueous Phase:

-

Prepare the acetate buffer and, if applicable, dissolve the payload (e.g., mRNA) in this buffer.

-

-

Nanoprecipitation:

-

Purification:

-

Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS) to remove the ethanol and any unencapsulated payload.

-

-

Characterization:

-

Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and spectrophotometry.

-

Induction of Apoptosis in Vascular Smooth Muscle Cells

This protocol is based on the methodology described by Yin J, et al. in Atherosclerosis (2000).

Materials:

-

Vascular Smooth Muscle Cells (VSMCs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture:

-

Culture VSMCs in standard cell culture medium supplemented with FBS until they reach the desired confluency.

-

-

Treatment:

-

Prepare a stock solution of this compound in serum-free medium.

-

Aspirate the culture medium from the cells and wash with PBS.

-

Add the this compound solution to the cells at various concentrations (e.g., 10-100 µg/mL). Include a vehicle control (medium without this compound).

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

-

Apoptosis Assay:

-

Harvest the cells by trypsinization.

-

Stain the cells with an apoptosis detection kit according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Signaling Pathways

Cellular Uptake of Cholesterol-PEGylated Nanoparticles

The cellular uptake of nanoparticles containing this compound is a complex process. While PEGylation is known to reduce non-specific interactions, the cholesterol moiety can influence the uptake mechanism. Studies have suggested that Cholesterol-PEGylated lipoplexes may be internalized through clathrin-independent pathways, potentially involving endosomes and the Golgi apparatus. The exact receptors and pathways are still an area of active investigation.

Apoptosis Signaling in Vascular Smooth Muscle Cells

The induction of apoptosis in VSMCs by cholesterol and its oxides is a key event in the progression of atherosclerosis. While this compound serves as the delivery vehicle, the delivered cholesterol can trigger intrinsic apoptotic pathways. These pathways often involve mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to cell death.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Cholesterol-PEG 600 Liposomes for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of Cholesterol-Polyethylene Glycol (PEG) 600 liposomes as a drug delivery system. The inclusion of cholesterol enhances bilayer stability, while the PEG 600 moiety provides a hydrophilic corona that can reduce opsonization and prolong circulation time. The following sections detail the necessary materials, equipment, and step-by-step procedures for two common preparation methods: thin-film hydration and ethanol (B145695) injection. Furthermore, protocols for drug loading and key characterization techniques are provided, along with representative data for doxorubicin (B1662922) and paclitaxel (B517696) formulations.

Materials and Equipment

Lipids and Reagents:

-

Phosphatidylcholine (e.g., soy phosphatidylcholine (SPC), hydrogenated soy phosphatidylcholine (HSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))

-

Cholesterol

-

Cholesterol-PEG 600

-

Drug to be encapsulated (e.g., Doxorubicin HCl, Paclitaxel)

-

Organic solvents (e.g., Chloroform (B151607), Methanol (B129727), Ethanol)

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffered saline (HBS), Ammonium (B1175870) Sulfate (B86663) solution (300 mM))

-

Distilled or deionized water

-

Reagents for analytical assays (specific to the encapsulated drug)

Equipment:

-

Rotary evaporator

-

Round-bottom flasks

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore sizes)

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Dialysis tubing or centrifugal filter units

-

Vortex mixer

-

pH meter

-

Analytical balance

Experimental Protocols

Liposome (B1194612) Preparation

Two common methods for preparing this compound liposomes are the thin-film hydration method and the ethanol injection method.

This method is a widely used technique that involves the formation of a thin lipid film followed by hydration.[1][2]

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of phospholipid, cholesterol, and this compound in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask. For hydrophobic drugs like paclitaxel, the drug can be co-dissolved with the lipids at this stage.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature (Tc) of the phospholipid.

-

Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.[3]

-

Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask. The temperature of the hydration buffer should also be above the Tc of the phospholipid. This initial hydration results in the formation of multilamellar vesicles (MLVs). For hydrophilic drugs that are passively encapsulated, the drug can be dissolved in the hydration buffer.

-

Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, sonicate the liposomal suspension using a bath sonicator or a probe sonicator. Sonication should be performed in a controlled temperature environment to avoid lipid degradation.

-

Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4][5] The extrusion should be performed at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times to obtain unilamellar vesicles (LUVs) with a narrow size distribution.[4]

This method involves the rapid injection of a lipid-ethanol solution into an aqueous phase, leading to the spontaneous formation of liposomes.[6][7]

Procedure:

-

Lipid Solution Preparation: Dissolve the phospholipid, cholesterol, and this compound in ethanol. For hydrophobic drugs, they can be co-dissolved in this lipid-ethanol solution.

-

Injection: Rapidly inject the lipid-ethanol solution into a vigorously stirring aqueous buffer. The temperature of the aqueous phase should be maintained above the Tc of the lipids. The ratio of the ethanol phase to the aqueous phase is a critical parameter to control liposome size.

-

Solvent Removal: Remove the ethanol from the liposome suspension by dialysis against the hydration buffer or by using a rotary evaporator under reduced pressure.

-

Size Reduction (Optional): While the ethanol injection method can produce small unilamellar vesicles directly, an optional extrusion step can be performed to achieve a more uniform size distribution, as described in the thin-film hydration protocol.

Drug Loading

The method of drug loading depends on the physicochemical properties of the drug.

This active loading method utilizes a transmembrane gradient to achieve high encapsulation efficiencies for weakly amphipathic drugs like doxorubicin.[8][9][10][11]

Procedure:

-

Prepare Liposomes with an Ammonium Sulfate Gradient: Prepare empty liposomes using either the thin-film hydration or ethanol injection method, using a 300 mM ammonium sulfate solution as the hydration buffer.

-

Remove External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the liposome suspension by dialysis against a suitable buffer (e.g., HBS or sucrose (B13894) solution). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

-

Drug Incubation: Add the doxorubicin solution to the purified liposome suspension.

-

Incubation: Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) with gentle stirring. The ammonia (B1221849) (NH₃) diffuses out of the liposome, creating a pH gradient that drives the protonated doxorubicin into the liposome core, where it precipitates as a sulfate salt.

-

Purification: Remove the unencapsulated doxorubicin by size exclusion chromatography or dialysis.

Hydrophobic drugs like paclitaxel are typically encapsulated during the formation of the liposomes.

Procedure:

-

Follow the Thin-Film Hydration Method (Protocol 1) or the Ethanol Injection Method (Protocol 2).

-

In step 1 of either protocol, co-dissolve paclitaxel with the lipids in the organic solvent. The drug will be entrapped within the lipid bilayer as the liposomes form.

-

After liposome formation and size reduction, remove any unencapsulated drug by dialysis or centrifugation.

Liposome Characterization

Procedure:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in distilled water or the hydration buffer to an appropriate concentration for DLS analysis.

-

DLS Measurement: Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument. PDI values below 0.2 indicate a homogenous population of liposomes.

-

Zeta Potential Measurement: Measure the zeta potential of the diluted liposome suspension using the same instrument to determine the surface charge of the liposomes.

Procedure:

-

Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. This can be achieved by methods such as:

-

Size Exclusion Chromatography: Pass the liposome suspension through a Sephadex G-50 column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.

-

Centrifugal Filter Units: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.

-

Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.

-

-

Quantification of Encapsulated Drug:

-

Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

-

Quantify the amount of drug in the disrupted liposome fraction using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Encapsulation Efficiency (EE%): EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following tables summarize representative quantitative data for doxorubicin and paclitaxel-loaded liposomes, illustrating the impact of formulation parameters on their physicochemical properties.

Table 1: Physicochemical Characteristics of Doxorubicin-Loaded Liposomes

| Phospholipid Composition | Molar Ratio (Phospholipid:Cholesterol:Chol-PEG) | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| HSPC | 55:40:5 | Thin-Film Hydration | 110 ± 5 | < 0.1 | -5 ± 2 | > 95 |

| DPPC | 55:40:5 | Thin-Film Hydration | 125 ± 8 | < 0.15 | -8 ± 3 | > 90 |

| SPC | 60:35:5 | Ethanol Injection | 95 ± 6 | < 0.2 | -10 ± 4 | > 90 |

Data are presented as mean ± standard deviation and are compiled from typical literature values.

Table 2: Physicochemical Characteristics of Paclitaxel-Loaded Liposomes

| Phospholipid Composition | Molar Ratio (Phospholipid:Cholesterol:Chol-PEG) | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| SPC | 60:35:5 | Thin-Film Hydration | 150 ± 10 | < 0.2 | -12 ± 3 | ~85 |

| DPPC | 55:40:5 | Thin-Film Hydration | 165 ± 12 | < 0.15 | -9 ± 2 | ~90 |

| HSPC | 55:40:5 | Ethanol Injection | 130 ± 9 | < 0.2 | -7 ± 3 | ~88 |

Data are presented as mean ± standard deviation and are compiled from typical literature values.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of this compound liposomes.

Caption: General experimental workflow for liposome preparation and characterization.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for doxorubicin-induced apoptosis. Doxorubicin can induce DNA damage, leading to the activation of p53, which in turn triggers the intrinsic apoptotic pathway.[12][13][14]

Caption: Doxorubicin-induced apoptosis signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 8. Preparation of Doxorubicin Liposomes by Remote Loading Method. | Semantic Scholar [semanticscholar.org]

- 9. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]

- 10. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]

- 11. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]

Application Notes and Protocols for In Vitro siRNA Delivery Using Cholesterol-PEG 600

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cholesterol-PEG 600 in the formulation of lipid nanoparticles (LNPs) for the efficient in vitro delivery of small interfering RNA (siRNA). The following sections detail the principles, protocols for nanoparticle formulation and characterization, and methodologies for in vitro transfection and assessment of gene silencing efficacy and cytotoxicity.

Introduction

Principle of this compound in siRNA Delivery

This compound plays a multifaceted role in the formulation and function of siRNA-loaded lipid nanoparticles:

-

Steric Stabilization: The PEG component forms a hydrated layer on the surface of the nanoparticle, preventing aggregation and enhancing colloidal stability.

-

Modulation of Surface Charge: The neutral PEG chains can shield the positive charge of cationic lipids often used in formulations, which can reduce cytotoxicity.

-

Influence on Cellular Uptake: The PEG layer can influence the interaction of the nanoparticle with the cell membrane. While dense PEG layers can sometimes hinder uptake, an appropriate density and length, such as that provided by PEG 600, allows for efficient endocytosis.

The overall process involves the formulation of siRNA-loaded LNPs, their introduction to cells in culture, cellular uptake, endosomal escape of the siRNA, and subsequent engagement with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.

Experimental Protocols

I. Formulation of this compound siRNA Nanoparticles

This protocol describes a common method for preparing siRNA-loaded LNPs using a microfluidic mixing technique. The ratios of the lipid components can be optimized for specific cell types and applications.

Materials:

-

Cationic ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

This compound

-

siRNA (targeting the gene of interest and a non-targeting control)

-

Ethanol (B145695) (anhydrous)

-

Citrate (B86180) buffer (e.g., 25 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the cationic lipid, DSPC, cholesterol, and this compound in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:this compound). The total lipid concentration in ethanol can be maintained at around 20 mM.

-

Prepare siRNA Solution: Dilute the siRNA in the citrate buffer to a suitable concentration (e.g., 0.3-0.4 mg/mL).

-

Nanoparticle Assembly:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase) and a combined final flow rate (e.g., 4 mL/min). This rapid mixing process facilitates the self-assembly of the LNPs.

-

-

Purification:

-

The resulting nanoparticle suspension is typically diluted with PBS.

-

Dialyze the nanoparticle suspension against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove ethanol and non-encapsulated siRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

-

Sterilization and Storage:

-

Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.

-

Store the nanoparticles at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

-

Experimental Workflow for Nanoparticle Formulation

Caption: Workflow for the formulation of siRNA-loaded lipid nanoparticles using microfluidics.

II. Characterization of siRNA Nanoparticles

A. Size and Zeta Potential:

-

Dilute a small aliquot of the nanoparticle suspension in PBS.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

B. Encapsulation Efficiency:

-

Use a fluorescently labeled siRNA or a nucleic acid quantification assay (e.g., RiboGreen assay).

-

Measure the total amount of siRNA in a sample of the nanoparticle suspension.

-

Separate the encapsulated siRNA from the free siRNA using a spin column or by lysing the nanoparticles with a detergent (e.g., 1% Triton X-100) to measure the encapsulated amount.

-

Calculate the encapsulation efficiency as: (Amount of encapsulated siRNA / Total amount of siRNA) x 100%.

III. In Vitro Transfection Protocol

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., Opti-MEM)

-

This compound formulated siRNA nanoparticles

-

96-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in the culture plates to ensure they are 60-80% confluent at the time of transfection.

-

Preparation of Transfection Complexes:

-

Thaw the siRNA nanoparticle solution on ice.

-

Dilute the required amount of nanoparticles in serum-free medium to achieve the desired final siRNA concentration (e.g., 10-100 nM).

-

Gently mix and incubate at room temperature for 15-30 minutes.

-

-

Transfection:

-

Remove the complete medium from the cells and wash once with PBS.

-

Add the diluted nanoparticle-medium complex to the cells.

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

-

Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

-

IV. Assessment of Gene Silencing

A. Quantitative Real-Time PCR (qRT-PCR):

-

After the desired incubation period (e.g., 48 hours), lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.

B. Western Blotting:

-

After 48-72 hours post-transfection, lyse the cells and extract total protein.

-

Quantify the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the reduction in protein expression.

V. Cytotoxicity Assay

A. MTT or WST-1 Assay:

-

Seed cells in a 96-well plate and transfect as described above.

-

At 24-48 hours post-transfection, add the MTT or WST-1 reagent to the wells.

-

Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the crystals and measure the absorbance at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to untreated control cells.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments using this compound formulated siRNA nanoparticles. The values presented are representative and will vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Properties of this compound siRNA Nanoparticles

| Formulation ID | Cationic Lipid:DSPC:Cholesterol:Chol-PEG 600 (molar ratio) | Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| LNP-1 | 50:10:38.5:1.5 | 85 ± 5 | 0.12 ± 0.03 | +15 ± 3 | > 90 |

| LNP-2 | 50:10:37.5:2.5 | 78 ± 6 | 0.15 ± 0.04 | +12 ± 2 | > 90 |

Table 2: In Vitro Gene Silencing Efficiency in HeLa Cells (at 48 hours)

| Formulation ID | siRNA Concentration (nM) | Target Gene mRNA Knockdown (%) | Target Protein Reduction (%) |

| LNP-1 | 10 | 75 ± 8 | 70 ± 10 |

| LNP-1 | 50 | 92 ± 5 | 88 ± 7 |

| Non-targeting control | 50 | < 5 | < 5 |

Table 3: Cell Viability of HeLa Cells after Treatment with siRNA Nanoparticles (at 24 hours)

| Formulation ID | siRNA Concentration (nM) | Cell Viability (%) |

| LNP-1 | 10 | 95 ± 4 |

| LNP-1 | 50 | 88 ± 6 |